1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

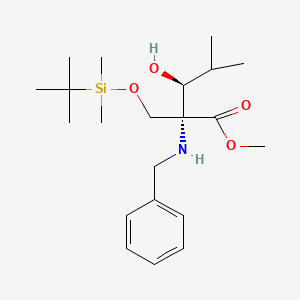

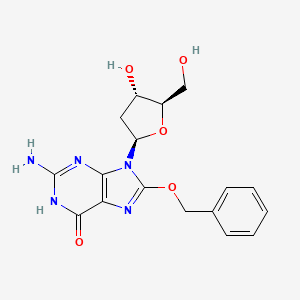

1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose (hereinafter referred to as 4-F-Galactopyranose) is a sugar derivative that has been studied extensively in the fields of synthetic chemistry, biochemistry, and pharmacology. It is a monosaccharide that has a unique structure, containing four acetyl groups and a fluorine atom, which is not found in any other naturally-occurring sugar. This feature makes 4-F-Galactopyranose an interesting and potentially useful compound for a variety of scientific and medical applications.

Scientific Research Applications

Role in Synthesis of Phenyl-2-fluoro-2-deoxy-α-D-galactopyranoside : A key intermediate in the synthesis of phenyl-2-fluoro-2-deoxy-α-D-galactopyranoside, which is used to study the inhibitory activities of α-2-L-fucosyl transferase (Srikrishnan & An, 1988).

Preparation of Anomers Based on Anomerization and Kinetic Acetylation : Research on the preparation of α and β anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose, which is closely related to 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose, demonstrated an interesting anomerization phenomenon and its impact on the configuration of resulting acetates (Liu et al., 2005).

Synthesis and Characterization for Drug Substance Impurity Standards : Used in the synthesis and NMR characterization of epimeric 4-deoxy-4-fluoro carbohydrates, which are important in confirming the stereoselectivity of key fluorination steps in drug synthesis (Subotkowski et al., 2011).

Synthesis of Methyl Glycosides in Oligosaccharides : The compound is instrumental in the synthesis of methyl glycosides of various linked D-galacto-oligosaccharides, which are significant in studying carbohydrate chemistry and potential therapeutic applications (Kováč & Glaudemans, 1985).

NMR Spectroscopy for Oligosaccharide Analysis : Used in studying the 13C NMR spectra of methyl deoxyfluoro-β-D-galactopyranosides and their derivatives, providing insights into the interpretation of NMR spectra of related substances, essential in biochemical research (Ková & Glaudemans, 1983).

Development of Fluorinated Analogs of Biochemical Compounds : Involved in the synthesis of specifically fluorinated methyl β-glycosides, demonstrating the importance of fluorine substitution in biochemical research (Kováč & Glaudemans, 1984).

Mechanism of Action

Target of Action

1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose is a complex carbohydrate moleculeSimilar compounds, such as 1,3,4,6-tetra-o-acetyl-2-amino-2-deoxy-b-d-glucopyranose , are known to interact with cellular-membrane glycoconjugates .

Mode of Action

It’s known that similar compounds can act as metabolic inhibitors of cellular-membrane glycoconjugates . This suggests that this compound may interact with its targets and induce changes in cellular metabolism.

Biochemical Pathways

It’s known that similar compounds can be used in the synthesis of α- and β-linked acetamido pyranosides , which have anti-inflammatory properties as inhibitors of TLR4 .

Pharmacokinetics

The acetyl and fluorine groups in the compound may contribute to its stability and reactivity, potentially influencing its bioavailability .

Result of Action

Similar compounds have shown potential as starting materials for the synthesis of fluorinated carbohydrates and glycoconjugates .

properties

IUPAC Name |

[(2R,3S,4R,5R)-4,5,6-triacetyloxy-3-fluorooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(15)12(21-7(2)17)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGJKBANJUBLLX-RRYROLNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)

![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)

![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)

![6-(Benzyloxy)-8-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purine](/img/structure/B1140061.png)